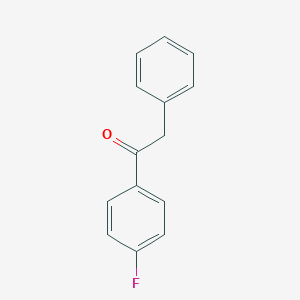

4'-Fluoro-2-phenylacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYKGCQUWKAFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312380 | |

| Record name | 4'-Fluoro-2-phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-84-2 | |

| Record name | 347-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Fluoro-2-phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-2-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Fluoro-2-phenylacetophenone CAS number 347-84-2 properties

An In-depth Technical Guide to 4'-Fluoro-2-phenylacetophenone (CAS 347-84-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and critical applications, grounding all claims in verifiable data and established scientific principles.

Core Compound Identity and Physicochemical Properties

This compound, also known by synonyms such as Benzyl 4-fluorophenyl ketone, is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a fluorophenyl group attached to a carbonyl, which is in turn connected to a benzyl moiety, provides multiple points for chemical modification. This versatility is crucial for its role in constructing more complex molecular architectures.

The fluorine atom is a particularly noteworthy feature. In medicinal chemistry, the strategic incorporation of fluorine can significantly modulate a molecule's properties, often leading to enhanced metabolic stability, improved bioavailability, and stronger binding affinities with biological targets.[1][3][4]

Below is a visualization of the compound's chemical structure.

Caption: General workflow for the synthesis of this compound.

Protocol: Friedel-Crafts Acylation Synthesis

This protocol is a self-validating system, incorporating purification and analytical checkpoints to ensure product integrity.

-

Materials & Setup:

-

2-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.

-

Fluorobenzene (1.0 eq), Phenylacetyl chloride (1.1 eq), Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq).

-

Anhydrous Dichloromethane (DCM).

-

Ice bath, crushed ice, concentrated HCl, saturated NaHCO₃ solution, brine.

-

Anhydrous magnesium sulfate (MgSO₄).

-

-

Procedure:

-

Charge the flask with anhydrous AlCl₃ and DCM under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add phenylacetyl chloride dropwise to the suspension while stirring.

-

After addition is complete, add fluorobenzene dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

-

Work-up & Isolation:

-

Once the reaction is complete, slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. This removes residual acid and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification & Validation:

-

The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

The purity of the final product is validated by measuring its melting point (target: 80-84 °C) and by spectroscopic analysis (NMR, IR). [1]

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of fine chemicals and Active Pharmaceutical Ingredients (APIs). [1]Its primary utility lies in its role as a building block for creating more complex molecules with potential therapeutic value. [1][2]

-

Pharmaceutical Development: It is a known intermediate or impurity in the synthesis of Atorvastatin, a widely used lipid-lowering agent. [2][5]* Scaffold for Novel Therapeutics: The structure is used in the construction of novel compounds for various therapeutic targets. The fluorophenyl and benzyl groups can be further functionalized, allowing chemists to explore a wide chemical space to optimize drug properties. [1]* Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound finds use in developing agrochemicals and specialty polymers, where its specific properties can lead to improved efficacy or material characteristics. [1][3]

Caption: Role as a building block in drug development.

Reactivity and Analytical Characterization

The reactivity of this compound is dominated by two key features: the carbonyl group and the fluorinated aromatic ring.

-

Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), or it can participate in condensation reactions (e.g., aldol, Knoevenagel) at the alpha-carbon.

-

Aromatic Rings: The 4-fluorophenyl ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of both the fluorine and the carbonyl group. However, it can participate in nucleophilic aromatic substitution under certain conditions.

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on both rings and a characteristic singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group. |

| ¹³C NMR | A signal for the carbonyl carbon (~195-205 ppm), along with distinct signals for the aromatic carbons. The carbon bonded to fluorine will show a large C-F coupling constant. |

| ¹⁹F NMR | A single resonance characteristic of a fluorine atom on an aromatic ring. |

| FTIR | A strong absorption band for the C=O stretch (typically ~1680-1700 cm⁻¹). Bands for C-F stretching and aromatic C-H and C=C bonds will also be present. [6] |

| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed at m/z = 214.24, with characteristic fragmentation patterns. |

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin. [7]Users should wear suitable protective clothing, gloves, and eye/face protection. [7][8]* First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [7]For skin contact, wash with soap and water. If inhaled, move to fresh air. [9][10]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation. [9]* Storage: Store at room temperature in a tightly closed container in a dry, well-ventilated place. [1][2]Keep away from strong oxidizing agents. [9]

References

- Understanding the Applications of 4'-Fluoro-2'-methylacetophenone in Organic Synthesis. Self-hosted.

- Benzyl 4-fluorophenyl ketone. Chem-Impex.

- High Purity this compound CAS 347-84-2. Self-hosted.

- Benzyl 4-fluorophenyl ketone | CAS No- 347-84-2. Simson Pharma Limited.

- 1-(4-Fluorophenyl)-2-phenylethanone. ChemBK.

- Benzyl 4-Fluorophenyl Ketone | CAS 347-84-2. Veeprho.

- 1-(4-Fluorophenyl)-2-phenyl-ethanone 347-84-2 wiki. Guidechem.

- Buy Online CAS Number 347-84-2 - TRC - Benzyl 4-Fluorophenyl Ketone. LGC Standards.

- 1-(4-Fluorophenyl)-2-phenylethanone, CAS No. 347-84-2. iChemical.

- (CAS No. 347-84-2) Benzyl-4-fluorophenyl ketone.

- This compound Safety D

- 4'-Fluoroacetophenone Safety D

- 4'-Fluoroacetophenone SAFETY D

- This compound - Optional[FTIR] - Spectrum. SpectraBase.

- Fluorine-containing drugs approved by the FDA in 2019. ScienceDirect.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorine-containing drugs approved by the FDA in 2019 [html.rhhz.net]

- 5. (CAS No. 347-84-2) Benzyl-4-fluorophenyl ketone - Pratap Organics Pvt. Ltd. [prataporganics.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chembk.com [chembk.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-Depth Technical Guide to 4'-Fluoro-2-phenylacetophenone: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Ketones in Chemical Synthesis

4'-Fluoro-2-phenylacetophenone, a fluorinated aromatic ketone, is a vital building block in the landscape of organic synthesis. Its strategic incorporation of a fluorine atom and a phenylacetophenone scaffold imparts unique chemical properties that are highly sought after in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity to biological targets, making this compound a valuable intermediate for medicinal chemists. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and development.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Identity

-

IUPAC Name: 1-(4-fluorophenyl)-2-phenylethanone[1]

-

CAS Number: 347-84-2[1]

-

Molecular Weight: 214.24 g/mol [1]

Structural Formula and Visualization

The molecular structure of this compound consists of a central ethanone bridge connecting a p-fluorophenyl group and a phenyl group.

Caption: Generalized Friedel-Crafts acylation workflow for the synthesis of this compound.

Experimental Protocol: A Representative Friedel-Crafts Acylation

The following is a generalized protocol based on established methodologies for similar transformations:[5]

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum trichloride (1.1 equivalents) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add fluorobenzene (1.0 equivalent) to the flask.

-

Acylation: Add 2-phenylacetyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension, maintaining the temperature at 0°C. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic extracts, wash with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 1-(4-fluorophenyl)-2-phenylethanone.

Reactivity and Downstream Applications

This compound is a versatile intermediate. The ketone functionality can undergo a variety of transformations, and the aromatic rings are amenable to further functionalization. A particularly important application of such aryl halides is in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. [6][7] Suzuki-Miyaura Coupling: A Hypothetical Application

While a specific Suzuki coupling of this compound is not detailed in the immediate search results, the general applicability of this reaction to similar structures is well-established. [6][8]This reaction would typically involve the coupling of an arylboronic acid with the fluorophenyl ring of the molecule, although the fluorine atom itself is generally not the leaving group in these reactions. Instead, a bromo or iodo-substituted analogue would be used.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the fluorophenyl and phenyl rings. The methylene protons adjacent to the carbonyl group will appear as a singlet. The protons on the fluorophenyl ring will exhibit splitting patterns due to coupling with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbons of the fluorophenyl ring will show coupling with the fluorine atom, resulting in doublets.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic absorptions will include C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic rings. A C-F stretching vibration is also expected. [4]

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (214.24 g/mol ). Fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its well-defined molecular structure and predictable reactivity, especially through reactions like the Friedel-Crafts acylation, make it an important tool for synthetic chemists. A thorough understanding of its properties and spectroscopic characteristics is essential for its effective application in research and development.

References

-

1-(4-Fluorophenyl)-2-phenylethanone - ChemBK. (2024, April 9). Retrieved from [Link]

- Supporting Information for a scientific article. This journal is © The Royal Society of Chemistry 2021. (2021).

-

1-(4-Fluorophenyl)-2-phenylethan-1-one | C14H11FO | CID 318235 - PubChem. (n.d.). Retrieved from [Link]

-

4'-Fluoroacetophenone | CAS#:403-42-9 | Chemsrc. (2025, August 19). Retrieved from [Link]

-

Figure S9. 1H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). - ResearchGate. (n.d.). Retrieved from [Link]

- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Inform

-

4-fluoroacetophenone - Stenutz. (n.d.). Retrieved from [Link]

-

Ethanone, 1-(4-fluorophenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

2-(4-Fluorophenyl)-1-phenylethanone | C14H11FO | CID 236329 - PubChem. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation - J&K Scientific LLC. (2025, February 23). Retrieved from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Friedel‐Crafts acylation with various amides and mesitylene.[a] [a] Reaction conditions - ResearchGate. (n.d.). Retrieved from [Link]

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem - NIH. (n.d.). Retrieved from [Link]

-

4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem. (n.d.). Retrieved from [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry - ACS Publications. (2021, March 1). Retrieved from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Retrieved from [Link]

-

18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. (2021, March 4). Retrieved from [Link]

-

Figure S2 . IR spectrum (KBr) of 2-azido-1-phenylethanone ( 6 ). - ResearchGate. (n.d.). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

1-(4-Fluorophenyl)-2-phenylethanone, CAS No. 347-84-2 - iChemical. (n.d.). Retrieved from [Link]

-

Suzuki Coupling - YouTube. (2020, July 11). Retrieved from [Link]

Sources

- 1. This compound | 347-84-2 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. 1-(4-Fluorophenyl)-2-phenyl-ethanone(347-84-2) IR Spectrum [m.chemicalbook.com]

- 5. 2-chloro-1-(4-fluorophenyl)-2-phenylethanone synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4'-Fluoro-2-phenylacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unequivocal structural confirmation of a synthesized molecule is the bedrock upon which all subsequent data rests. 4'-Fluoro-2-phenylacetophenone (CAS: 347-84-2; Molecular Formula: C₁₄H₁₁FO) is a key building block, valued for the unique electronic and steric properties imparted by its fluorinated aromatic ring and benzyl ketone moiety. Its utility in the synthesis of complex pharmaceutical agents and novel materials necessitates a robust and clear-sighted approach to its analytical characterization.

This guide moves beyond a simple recitation of data. As Senior Application Scientists, we operate at the intersection of theory and practice. We understand that while obtaining a spectrum is routine, its interpretation is an art informed by deep mechanistic understanding. Publicly available, peer-reviewed spectroscopic data for this specific compound is notably scarce. Therefore, this document serves a dual purpose: first, to provide detailed, field-tested protocols for acquiring high-quality spectroscopic data, and second, to present a comprehensive, theoretically-grounded prediction and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data you should expect to observe. This predictive analysis is grounded in the well-established principles of spectroscopy and is corroborated by data from structurally analogous compounds, such as 2-phenylacetophenone.[1][2]

Molecular Structure and Atom Numbering

A lucid interpretation of spectroscopic data begins with a clear structural map. The following diagram illustrates the IUPAC-recommended numbering for this compound, which will be used as a reference throughout this guide.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information, with the added diagnostic feature of coupling to the ¹⁹F nucleus.

Expertise & Causality: The "Why" Behind the Prediction

-

¹H NMR: We anticipate the spectrum to be defined by three regions: the non-fluorinated phenyl ring, the methylene bridge, and the 4'-fluorinated phenyl ring. The protons on the fluorinated ring (H2'/H6' and H3'/H5') will not be simple doublets. Due to ¹H-¹⁹F coupling, they will appear as apparent triplets or, more accurately, as doublets of doublets, a key signature to look for.[3] The five protons of the unsubstituted phenyl ring and the two methylene protons will appear as a complex multiplet and a sharp singlet, respectively, consistent with data from 2-phenylacetophenone.[4]

-

¹³C NMR: The presence of a single fluorine atom provides a rich layer of data. The carbon directly bonded to fluorine (C4') will exhibit a large one-bond coupling constant (¹JCF) of approximately 245-255 Hz, appearing as a doublet.[5][6] The adjacent carbons (C3'/C5') will show a smaller two-bond coupling (²JCF), and the next carbons (C2'/C6') an even smaller three-bond coupling (³JCF).[6] This pattern is an unambiguous indicator of the fluorine's position. The remaining carbon signals are predicted based on established substituent effects.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR data in a standard deuterated solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H2', H6' | 8.05 - 7.95 | Doublet of Doublets (dd) or Apparent Triplet | 2H | ³JHH ≈ 9.0, ⁴JHF ≈ 5.5 | Deshielded by C=O and coupled to both H3'/H5' and ¹⁹F. |

| H3', H5' | 7.20 - 7.10 | Doublet of Doublets (dd) or Apparent Triplet | 2H | ³JHH ≈ 9.0, ³JHF ≈ 8.5 | Shielded relative to H2'/H6' and coupled to both H2'/H6' and ¹⁹F. |

| H2''-H6'' | 7.40 - 7.20 | Multiplet (m) | 5H | - | Protons of the unsubstituted phenyl ring. |

| H8 (CH₂) | 4.30 - 4.20 | Singlet (s) | 2H | - | Alpha to both a carbonyl and a phenyl group. |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Predicted Coupling Constant (JCF, Hz) | Rationale |

|---|---|---|---|---|

| C7 (C=O) | 196.5 | Singlet (s) | - | Typical chemical shift for a diaryl ketone. |

| C4' | 165.8 | Doublet (d) | ¹J ≈ 255 | Directly attached to F, causing large splitting and deshielding. |

| C1'' | 134.5 | Singlet (s) | - | Unsubstituted aromatic carbon attached to the CH₂ group. |

| C1' | 133.5 | Doublet (d) | ⁴J ≈ 3 | Quaternary carbon, deshielded by C=O, weak long-range F coupling. |

| C2', C6' | 131.0 | Doublet (d) | ³J ≈ 9 | Ortho to C=O, deshielded, with three-bond F coupling. |

| C4'' | 129.5 | Singlet (s) | - | Para carbon of the unsubstituted phenyl ring. |

| C3'', C5'' | 128.8 | Singlet (s) | - | Meta carbons of the unsubstituted phenyl ring. |

| C2'', C6'' | 127.2 | Singlet (s) | - | Ortho carbons of the unsubstituted phenyl ring. |

| C3', C5' | 115.8 | Doublet (d) | ²J ≈ 22 | Meta to C=O, ortho to F, showing strong shielding and two-bond F coupling. |

| C8 (CH₂) | 45.5 | Singlet (s) | - | Methylene carbon, typical shift for a benzyl ketone. |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This protocol ensures the acquisition of clean, high-resolution data. Trustworthiness is built on meticulous sample preparation.

-

Sample Preparation: a. Weigh 10-20 mg of solid this compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7] c. Gently agitate the vial to ensure complete dissolution. The solution must be homogeneous and free of any particulate matter.[8] d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.[7] The final sample height should be approximately 4-5 cm.[8] e. Cap the NMR tube securely and label it clearly.

-

Instrument Setup & Acquisition (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp peaks and good resolution. d. For ¹H NMR: Acquire a spectrum with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Co-add 8-16 scans for a good signal-to-noise ratio. e. For ¹³C NMR: Acquire a proton-decoupled spectrum with a 30° pulse, a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. Co-add 1024 or more scans depending on the sample concentration. f. Process the data using an appropriate software package (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. g. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. It is an excellent, rapid technique to confirm the presence of the key carbonyl (C=O) and carbon-fluorine (C-F) bonds.

Expertise & Causality: Interpreting the Vibrational Signature

The IR spectrum of this compound will be dominated by a few very strong, diagnostic peaks. The most prominent will be the carbonyl stretch. For an aryl ketone, this typically appears around 1685 cm⁻¹. The exact position can be influenced by conjugation and substituent effects. The C-F bond gives rise to a strong, characteristic absorption in the 1250-1120 cm⁻¹ region. We also expect to see characteristic peaks for aromatic C-H and C=C bonds, as well as the aliphatic C-H stretches of the methylene group.

Predicted IR Data Summary

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

|---|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the phenyl rings. |

| 2960-2920 | Weak | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the CH₂ group. |

| ~1685 | Strong | C=O Carbonyl Stretch | Diagnostic for an aryl ketone. Conjugation lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| 1600-1585, 1500-1450 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the aromatic rings. |

| ~1230 | Strong | Aryl C-F Stretch | A strong, characteristic absorption for the carbon-fluorine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the modern standard for its speed, ease of use, and minimal sample preparation.[9][10]

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.[11]

-

Background Collection: Secure the anvil and collect a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Measurement: Lower the press anvil to apply firm, even pressure on the sample, ensuring good contact with the crystal.[9]

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

-

Cleanup: Release the anvil, remove the sample, and clean the crystal and anvil tip thoroughly with a solvent-dampened tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures. For this molecule, we expect Electron Ionization (EI) to induce characteristic fragmentation patterns.

Expertise & Causality: Predicting the Fragmentation Pathway

Upon electron ionization, a molecule loses an electron to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. For C₁₄H₁₁FO, the exact mass is 214.0794 g/mol . The fragmentation of ketones is well-understood and is dominated by cleavage of the bonds alpha to the carbonyl group.[12]

-

Alpha-Cleavage (Path A): The most favorable cleavage will be the loss of the benzyl radical (•CH₂Ph, 91 Da) to form the highly stable 4-fluorobenzoyl cation. This fragment at m/z 123 is predicted to be the base peak (the most intense peak in the spectrum).

-

Alpha-Cleavage (Path B): A less favorable cleavage involves the loss of the 4-fluorophenyl radical (•C₆H₄F, 95 Da) to form the C₈H₇O⁺ ion at m/z 119.

-

Further Fragmentation: The 4-fluorobenzoyl cation (m/z 123) can lose carbon monoxide (CO, 28 Da) to form the 4-fluorophenyl cation at m/z 95. The tropylium ion (C₇H₇⁺) at m/z 91, formed from the benzyl moiety, is also a commonly observed and stable fragment.

Figure 3: Predicted major fragmentation pathway for this compound under EI-MS.

Predicted Mass Spectrum Data Summary

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z | Predicted Relative Intensity | Identity of Fragment |

|---|---|---|

| 214 | Moderate | [M]⁺• (Molecular Ion) |

| 123 | 100% (Base Peak) | [F-C₆H₄-CO]⁺ |

| 95 | High | [F-C₆H₄]⁺ |

| 91 | Moderate-High | [C₇H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for volatile, thermally stable small molecules, providing both separation and mass analysis.[13]

-

Sample Preparation: a. Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[14] b. Ensure the sample is fully dissolved and free of particulates. Filter if necessary. c. Transfer the solution to a standard 2 mL GC autosampler vial.

-

Instrument Setup & Acquisition (Example): a. GC Conditions:

- Injector: Split/splitless injector, operated in splitless mode for sensitivity. Temperature: 250 °C.

- Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

- Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

- Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. b. MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.

- Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: a. Identify the chromatographic peak corresponding to the compound. b. Extract the mass spectrum from this peak. c. Identify the molecular ion peak and compare the fragmentation pattern to the predicted values to confirm the structure.

Conclusion

The structural elucidation of this compound is a straightforward process when approached with a foundational understanding of spectroscopic principles. This guide provides the necessary framework for any researcher to confidently acquire and interpret the required data. The key signatures to verify the structure are:

-

¹H NMR: The presence of a singlet for the CH₂ group and two distinct doublet of doublets patterns for the fluorinated aromatic ring.

-

¹³C NMR: A characteristic C=O peak near 196.5 ppm and, most importantly, a series of doublets for the fluorinated ring carbons with predictable C-F coupling constants, especially the large ¹JCF for the carbon bearing the fluorine.

-

IR: A strong C=O stretch around 1685 cm⁻¹ and a strong C-F stretch near 1230 cm⁻¹.

-

MS: A molecular ion at m/z 214 and a base peak at m/z 123, corresponding to the stable 4-fluorobenzoyl cation.

By following the detailed protocols and using the predictive data as a benchmark, scientists can ensure the identity and purity of their material, enabling trustworthy and reproducible downstream research.

References

-

NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenylacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

-

Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. In Chemometrics and Data Analysis in Chromatography. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Organic Chemistry, 79(10), 4734–4747. Retrieved from [Link]

-

Smith, J. N., & Houk, K. N. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. University of California. Retrieved from [Link]

-

Bagno, A., Saielli, G., & Scorrano, G. (2006). Theoretical modeling of 13C NMR chemical shifts—How to use the calculation results. Magnetic Resonance in Chemistry, 44(9), 836-843. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Kwan, E. E. (n.d.). Fluorine Couplings in Carbon-13 Spectra. Harvard University. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Lentsch, T. L., & Aydin, F. (2016). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 93(5), 964-968. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Bar-On, O., et al. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 207(1), 121–128. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenylacetophenone. Retrieved from [Link]

-

Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(9), 2645-2654. Retrieved from [Link]

-

StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. 2-Phenylacetophenone | C14H12O | CID 9948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 4. 2-Phenylacetophenone(451-40-1) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. ekwan.github.io [ekwan.github.io]

- 7. sites.bu.edu [sites.bu.edu]

- 8. organomation.com [organomation.com]

- 9. agilent.com [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sample preparation GC-MS [scioninstruments.com]

- 14. uoguelph.ca [uoguelph.ca]

Physical and chemical properties of 4'-Fluoro-2-phenylacetophenone

An In-Depth Technical Guide to 4'-Fluoro-2-phenylacetophenone

Introduction and Nomenclature

This compound, also known by its IUPAC name 1-(4-fluorophenyl)-2-phenylethanone, is a fluorinated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its structure, featuring a fluorophenyl group attached to a carbonyl, which is in turn bonded to a methylene bridge and a phenyl ring, provides a unique combination of reactive sites. The presence of the fluorine atom is of particular significance in medicinal chemistry, as its incorporation into molecular scaffolds can profoundly influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity.[2]

This guide provides a comprehensive overview of the core physical and chemical properties, a validated synthesis protocol, spectroscopic characterization, key reactivity, and applications of this compound, tailored for researchers and professionals in drug discovery and chemical development.

Key Identifiers:

-

CAS Number: 347-84-2[2]

-

Molecular Formula: C₁₄H₁₁FO[2]

-

Synonyms: Benzyl 4-fluorophenyl ketone, 1-(4-Fluorophenyl)-2-phenylethanone[3]

-

InChI Key: YFYKGCQUWKAFLW-UHFFFAOYSA-N

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature.[2][4] Its core physicochemical data are summarized in the table below, providing essential information for experimental design, handling, and storage.

| Property | Value | Source(s) |

| Molecular Weight | 214.23 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [2][4] |

| Melting Point | 80 - 84 °C | [2][4] |

| Boiling Point (Predicted) | 332.9 ± 17.0 °C | [4] |

| Density (Predicted) | 1.152 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, DMSO, Methanol (Slightly) | [4] |

| Storage Temperature | Room Temperature / 2-8°C | [4] |

Synthesis via Friedel-Crafts Acylation

Underlying Principles

A robust and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, fluorobenzene—with an acyl halide using a strong Lewis acid catalyst.[5][6]

The reaction is initiated by the activation of phenylacetyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich fluorobenzene ring. Fluorine is an ortho-, para-directing deactivator; however, the para-product is sterically favored, leading to the desired 4'-fluoro substitution pattern. The reaction is typically quenched with a dilute acid to decompose the aluminum chloride complex and isolate the ketone product.[7] The deactivating nature of the resulting aryl ketone product advantageously prevents further acylation reactions.[8]

Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Fluorobenzene

-

Phenylacetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution (e.g., 2M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) to the cooled DCM with stirring.

-

Reagent Addition: Add fluorobenzene to the stirred suspension. Subsequently, add phenylacetyl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This step is highly exothermic and should be performed with caution.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Friedel-Crafts Acylation workflow for synthesizing this compound.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment of this compound are confirmed using standard spectroscopic techniques.[9] The expected spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two protons of the methylene bridge (-CH₂-) will appear as a singlet, typically in the range of 4.0-4.5 ppm. The protons on the unsubstituted phenyl ring will appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The protons on the 4-fluorophenyl ring will appear as two distinct multiplets, also in the aromatic region (~7.0-8.1 ppm), exhibiting characteristic coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon (~195-200 ppm). The methylene carbon will appear further upfield. The spectrum will also display signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, characteristic of an aryl fluoride.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1680-1700 cm⁻¹. Additional bands will be present for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹). A C-F stretching band is also expected around 1200-1250 cm⁻¹.[9]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z 214. Key fragmentation patterns would include the loss of the benzyl radical (C₇H₇) to give the 4-fluorobenzoyl cation at m/z 123, which is often the base peak. Another significant fragment would be the tropylium cation at m/z 91.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the ketone functional group and the adjacent α-methylene bridge.

Reactivity of the α-Methylene Carbon

The protons on the methylene carbon alpha to the carbonyl group are acidic (pKa ≈ 19-20) and can be abstracted by a suitable base (e.g., NaH, LDA, KOt-Bu) to form an enolate. This enolate is a powerful nucleophile and is central to many C-C bond-forming reactions. One of the most significant reactions is the palladium-catalyzed α-arylation, a cornerstone of modern synthetic chemistry for creating complex molecular architectures.[10][11] This transformation allows for the coupling of the ketone enolate with aryl halides to form α,α-diaryl ketones.[12]

Reactions at the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Common reactions include:

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: It can undergo aldol-type condensation reactions with other carbonyl compounds or Claisen-Schmidt condensation with aldehydes in the presence of an acid or base catalyst.

Representative Reaction Workflow: α-Arylation

Caption: Palladium-catalyzed α-arylation of this compound.

Applications in Research and Drug Development

This compound is a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.[2]

-

Scaffold for Bioactive Molecules: The diaryl ketone motif is present in numerous biologically active compounds. This molecule provides a ready-made scaffold that can be further functionalized.

-

Introduction of Fluorine: As a fluorinated building block, it allows for the strategic introduction of fluorine into target molecules. This is a common tactic in drug design to block metabolic oxidation sites, increase membrane permeability, and enhance binding interactions with target proteins.[13]

-

Precursor for Heterocycles: The ketone and α-methylene groups can be used to construct various heterocyclic ring systems, which are prevalent in pharmaceuticals.

-

Cancer Research: Derivatives of similar phenylacetamide structures have been investigated for their potential as anticancer agents, suggesting that compounds derived from this compound could be of interest in oncology research.[14]

Safety and Handling

This compound is an irritant and requires careful handling.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with plenty of water.[4]

-

Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.

References

- Vertex AI Search. (n.d.). Understanding the Applications of 4'-Fluoro-2'-methylacetophenone in Organic Synthesis.

-

ChemBK. (2024, April 9). 1-(4-Fluorophenyl)-2-phenylethanone. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved January 9, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved January 9, 2026, from [Link]

-

The Royal Society of Chemistry. (2021, May 28). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Retrieved January 9, 2026, from [Link]

- Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360-1370.

- Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108-11109.

-

ResearchGate. (n.d.). (a) Previous approaches to α‐arylation of ketones. (b) Hydrative.... Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). This compound [FTIR]. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Fluoroacetophenone. Retrieved January 9, 2026, from [Link]

- Nolan, S. P., et al. (2017). Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. Chemistry – A European Journal, 23(23), 5486-5490.

- Brilis, A. I., & Goundry, W. R. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 984-1025.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). o-Fluoroacetophenone. Retrieved January 9, 2026, from [Link]

- MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(21), 5184.

-

Scribd. (n.d.). Friedel Craft Acylation. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.5 Friedel–Crafts Alkylation and Acylation. Retrieved January 9, 2026, from [Link]

- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271.

- Deepti, A. C., et al. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(01), 149-152.

Sources

- 1. 1-(4-Fluorophenyl)-2-phenyl-ethanone AldrichCPR 347-84-2 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. 傅-克酰基化反应 [sigmaaldrich.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 4'-Fluoro-2'-Hydroxychalcone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, represent a privileged scaffold in medicinal chemistry due to their straightforward synthesis and wide array of biological activities.[1] This technical guide provides an in-depth, experience-driven framework for the synthesis and detailed characterization of 4'-fluoro-2'-hydroxychalcone derivatives. The strategic incorporation of a fluorine atom at the 4'-position and a hydroxyl group at the 2'-position of the A-ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential.[2][3] We will explore the robust Claisen-Schmidt condensation as the primary synthetic route, offering detailed protocols and explaining the causal relationships behind experimental choices.[2] Furthermore, this guide establishes a self-validating system for structural elucidation using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. By integrating field-proven insights with authoritative references, this document serves as a comprehensive resource for researchers aiming to design, synthesize, and validate novel chalcone-based therapeutic agents.

The Strategic Importance of 4'-Fluoro-2'-Hydroxychalcones

The Chalcone Scaffold: A Foundation for Drug Discovery

Chalcones are open-chain flavonoids that serve as biosynthetic precursors to a vast number of plant-based flavonoids and isoflavonoids.[4] Their versatile biological profile includes anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities.[2][5] This broad spectrum of activity is largely attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in key proteins and enzymes. The ease of synthesis and the ability to introduce diverse substituents on both aromatic rings make chalcones an ideal template for structure-activity relationship (SAR) studies in drug development.

Rationale for Fluorine and Hydroxyl Substitutions

The introduction of specific functional groups onto the chalcone scaffold is a key strategy for optimizing its pharmacological profile.

-

Fluorine (4'-position): Incorporating a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability and increase lipophilicity.[2][3] The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with target proteins and improved cell membrane permeability. Fluorinated chalcones have demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][6][7]

-

Hydroxyl Group (2'-position): The presence of a hydroxyl group ortho to the carbonyl function is critical. It can act as an intramolecular hydrogen bond donor to the carbonyl oxygen, which influences the planarity and conformational rigidity of the molecule. This structural feature is often crucial for biological activity and also serves as a synthetic handle for the cyclization of chalcones into flavanones, a related class of bioactive compounds.[8][9]

Synthesis: The Claisen-Schmidt Condensation

The most reliable and versatile method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[1][2] This reaction involves a crossed aldol condensation between an aromatic ketone (an acetophenone derivative) and an aromatic aldehyde that lacks α-hydrogens.

Mechanistic Insight

The reaction proceeds via a well-understood, base-catalyzed mechanism:

-

Enolate Formation: The base (e.g., hydroxide) abstracts an acidic α-proton from the acetophenone derivative (4'-fluoro-2'-hydroxyacetophenone) to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.

-

Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol).

-

Dehydration: The intermediate readily dehydrates under the basic conditions, expelling a water molecule to form the thermodynamically stable α,β-unsaturated ketone system, yielding the final chalcone product.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for the synthesis of a representative derivative, (E)-1-(4-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one .

Reagents and Materials:

-

4'-Fluoro-2'-hydroxyacetophenone

-

Benzaldehyde (or other substituted benzaldehydes)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Hydrochloric Acid (10% aqueous solution)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4'-fluoro-2'-hydroxyacetophenone (e.g., 10 mmol) and the selected benzaldehyde (10 mmol) in ethanol (25-30 mL). Stir at room temperature until a homogenous solution is formed.

-

Catalyst Addition: Separately, prepare a solution of KOH or NaOH (e.g., 20 mmol) in a minimal amount of water and add it dropwise to the ethanolic solution of the reactants. The addition of a strong base is the critical step for initiating enolate formation.[10] Ethanol is a common solvent choice as it effectively dissolves both the reactants and the base catalyst.[4]

-

Reaction Progression & Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).[11] The formation of a new, less polar spot corresponding to the chalcone and the disappearance of the starting aldehyde spot indicate reaction progression. Reaction times can vary from 4 to 24 hours, often signaled by the formation of a solid precipitate.[10][12]

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water (approx. 100 mL). Acidify the solution by slowly adding 10% HCl until the pH is acidic. This step neutralizes the base catalyst and precipitates the crude chalcone product.

-

Purification: Collect the crude solid by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.[11] The primary method for purification is recrystallization.[13] Ethanol or an ethanol-water mixture is typically an excellent solvent system for this purpose.[11][13] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

-

Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in an oven at a moderate temperature (e.g., 60-70 °C). Calculate the final yield. Yields for this reaction are typically high, often in the 70-90% range.[14]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4'-fluoro-2'-hydroxychalcones.

Spectroscopic Characterization: A Multi-Technique Approach

Structural confirmation is achieved by correlating data from multiple spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.

¹H NMR Spectroscopy

Proton NMR is invaluable for identifying the key structural motifs of the chalcone. The spectra are typically recorded in CDCl₃ or DMSO-d₆.

-

α- and β-Protons: The most characteristic signals are two doublets in the downfield region (δ 7.0-8.5 ppm) corresponding to the vinylic protons (H-α and H-β). The large coupling constant (J ≈ 15-16 Hz) confirms the trans (E) configuration of the double bond.[12]

-

Aromatic Protons: The protons on the two aromatic rings will appear as a series of multiplets between δ 6.5 and 8.2 ppm. The specific splitting patterns depend on the substitution.

-

Hydroxyl Proton: The phenolic -OH proton at the 2'-position often appears as a sharp singlet far downfield (δ ~12-14 ppm) due to strong intramolecular hydrogen bonding with the carbonyl oxygen.

¹³C NMR Spectroscopy

Carbon NMR confirms the carbon skeleton of the molecule.

-

Carbonyl Carbon: The signal for the C=O group is highly characteristic and appears significantly downfield, typically in the range of δ 190-198 ppm.[15]

-

Vinylic Carbons: The α- and β-carbons of the enone system appear in the δ 120-145 ppm region.

-

Aromatic Carbons: The signals for the aromatic carbons are found between δ 110 and 165 ppm. The carbon attached to the fluorine atom will show a large one-bond coupling (¹JC-F).

Data Summary Table

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Insights |

| Carbonyl (C=O) | --- | ~192 | Confirms α,β-unsaturated ketone |

| β-CH | Doublet, ~7.9 | ~145 | Part of the enone system; J value confirms E-isomer |

| α-CH | Doublet, ~7.5 | ~122 | Part of the enone system; J value confirms E-isomer |

| 2'-OH | Singlet, ~13 | --- | Indicates strong intramolecular H-bonding |

| Aromatic C-H | Multiplets, 6.5-8.2 | 110-135 | Confirms aromatic ring structures |

| C-F (A-Ring) | --- | ~165 (¹JC-F ~250 Hz) | Direct evidence of fluorination |

| C-OH (A-Ring) | --- | ~162 | Position of the hydroxyl group |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. Data is compiled from typical values found in literature.[15][16][17]

Mass Spectrometry (MS) and FTIR

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues.

-

FTIR Spectroscopy: Useful for identifying key functional groups. Look for a strong C=O stretching vibration around 1640-1660 cm⁻¹ and a broad O-H stretch for the phenolic group.[1][15] The C=C stretch of the enone appears around 1590-1610 cm⁻¹.[1]

Characterization Logic Diagram

Caption: Correlative approach for chalcone structure validation.

Conclusion and Future Outlook

This guide has outlined a robust and validated methodology for the synthesis and characterization of 4'-fluoro-2'-hydroxychalcone derivatives. The Claisen-Schmidt condensation provides a highly efficient route to these valuable scaffolds.[2][14] A systematic, multi-technique spectroscopic approach ensures unambiguous structural confirmation, which is a prerequisite for any further investigation.

The derivatives synthesized via these methods are prime candidates for screening in various biological assays, including anticancer, anti-inflammatory, and antimicrobial studies.[5][6] The established framework allows for the rapid generation of a library of analogues by varying the substituted benzaldehyde, facilitating comprehensive SAR studies and the optimization of lead compounds for drug development.

References

- Synthesis and Biological Activities of Fluorinated Chalcone Deriv

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic

- Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone deriv

- Application Notes and Protocols for the Purification of Synthetic Chalcones by Recrystalliz

- Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applic

- Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflamm

- Fluorinated derivatives of flavonoids and chalcones with potential anticancer properties.

- Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones.

- Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Taylor & Francis Online.

- 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. PubMed.

- Synthesis of chalcone. The Royal Society of Chemistry.

- New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. R Discovery.

- (a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ).

- New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science.

- Synthesis, characterization and antimicrobial evaluation of a series of chalcone deriv

- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Deriv

- Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing.

- Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica.

- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. MDPI.

- Application Notes and Protocols: Claisen-Schmidt Condens

- Physical data of the 4-fluoro-2-hydroxychalcone derivatives.

- Claisen-Schmidt Reaction Scheme of 2 ′ -hydroxychalcone Derivatives.

- A Study of the Synthesis of 2'-Hydroxychalcones. eCommons.

- Mechanism of base-catalyzed Claisen-Schmidt condensation.

- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz

Sources

- 1. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. rsc.org [rsc.org]

- 16. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pharmacological Potential of 4'-Fluoro-2-phenylacetophenone Derivatives: A Technical Guide for Drug Discovery

Introduction: The Emergence of Fluorinated Acetophenones in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into organic scaffolds has become a pivotal strategy for enhancing pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide delves into the burgeoning field of 4'-Fluoro-2-phenylacetophenone derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. While direct research on this specific scaffold is emerging, a wealth of data from structurally analogous compounds, particularly fluorinated chalcones and phenylacetamides, provides a strong rationale for their investigation as promising therapeutic agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the mechanisms underpinning their biological effects.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel, effective, and less toxic anticancer agents is a cornerstone of oncological research. Derivatives of 2-phenylacetophenone, particularly those with fluorine substitutions, have shown significant promise as cytotoxic agents against various cancer cell lines.[1][2][3][4][5][6] The introduction of a fluorine atom can enhance the molecule's ability to interact with key enzymatic targets or disrupt cellular processes essential for cancer cell survival.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

While the precise mechanisms for all this compound derivatives are yet to be fully elucidated, studies on related fluorinated compounds suggest a multi-faceted approach to their anticancer effects. A primary mechanism involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. Furthermore, these compounds have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division and thereby inhibiting tumor growth.

A simplified representation of a potential apoptotic pathway influenced by these derivatives is depicted below:

Caption: A streamlined workflow for determining the in vitro cytotoxicity of test compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for another 48 to 72 hours.

-

MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1 to 4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. [1][4]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated compounds have demonstrated significant potential in this arena. [7][8]While direct studies on the antimicrobial properties of this compound derivatives are limited, related fluorinated imines, hydrazones, and other acetophenone derivatives have shown promising activity against a range of bacterial and fungal pathogens. [7][9][10]

Mechanism of Action: Disruption of Microbial Cell Integrity and Function

The antimicrobial action of these compounds is believed to stem from their ability to interfere with essential microbial processes. This can include the disruption of cell membrane integrity, inhibition of crucial enzymes involved in metabolic pathways, or interference with nucleic acid synthesis. The presence of the fluorine atom can enhance the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the in vitro antimicrobial activity of a compound. The following table summarizes the MIC values for some fluorinated compounds against various microorganisms.

| Compound Type | Microorganism | MIC (µg/mL) |

| Fluorinated aldimine | P. aeruginosa | Significant Potency |

| Fluorinated aldimine | S. aureus | Significant Potency |

| Fluorinated aldimine | E. coli | Significant Potency |

| Fluorinated aldimine | B. subtilis | Moderate Activity |

| 2-(biphenyl-4-yl)-2',3',4'-trihydroxyacetophenone | B. subtilis | LC50: 5.8 µM |

| 2-(biphenyl-4-yl)-2',3',4'-trihydroxyacetophenone | S. aureus | LC50: 5.6 µM |

Data from studies on related fluorinated compounds. [7][10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: A schematic representation of the broth microdilution method for MIC determination.

Step-by-Step Methodology:

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

-